molecular formula C5H8O B7770735 2-Pentenal CAS No. 31424-04-1

2-Pentenal

Cat. No. B7770735
CAS RN: 31424-04-1
M. Wt: 84.12 g/mol
InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N
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Patent
US04467120

Procedure details

It has been disclosed in Bull. Soc. Chim. France 11 (1944), 218-223, that a mixture of aldehydes is obtained when an unsaturated diol is reacted with dilute sulfuric acid or equimolar amounts of phosphoric acid and water. Thus, a mixture of pent-2-enal and pent-3-enal is obtained from pent-2-ene-1,4-diol, a mixture of hex-2-enal and hex-3-enal is obtained from hex-2-ene-1,4-diol, and a mixture of 2,3-dimethylbut-2-enal and 2,3-dimethylbut-3-enal is obtained from 2,3-dimethylbut-2-ene-1,4-diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.P(=O)(O)(O)[OH:7].[CH:11](=[O:16])[CH:12]=[CH:13][CH2:14][CH3:15]>O>[CH:11](=[O:16])[CH2:12][CH:13]=[CH:14][CH3:15].[CH2:11]([OH:16])[CH:12]=[CH:13][CH:14]([OH:7])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC=CC)=O
Name
Type
product
Smiles
C(C=CC(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.